tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl ®-5-methyl-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
JOLHQICFIFKJQI-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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